molecular formula C8H7ClN2O B14852812 8-Chloro-1,4-dihydro-2,7-naphthyridin-3(2H)-one CAS No. 1393539-97-3

8-Chloro-1,4-dihydro-2,7-naphthyridin-3(2H)-one

Cat. No.: B14852812
CAS No.: 1393539-97-3
M. Wt: 182.61 g/mol
InChI Key: BPXAGXNCPVCGDO-UHFFFAOYSA-N
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Description

8-Chloro-1,4-dihydro-2,7-naphthyridin-3(2H)-one is a chemical compound belonging to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1,4-dihydro-2,7-naphthyridin-3(2H)-one typically involves multi-step organic reactions. Common starting materials include chloro-substituted naphthyridines and various reagents to introduce the desired functional groups. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different biological activities.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized naphthyridines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 8-Chloro-1,4-dihydro-2,7-naphthyridin-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that alter cellular processes, leading to the desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydro-2,7-naphthyridin-3(2H)-one: Lacks the chlorine substituent, which may affect its biological activity.

    8-Bromo-1,4-dihydro-2,7-naphthyridin-3(2H)-one: Similar structure with a bromine atom instead of chlorine, potentially leading to different reactivity and applications.

Uniqueness

8-Chloro-1,4-dihydro-2,7-naphthyridin-3(2H)-one is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1393539-97-3

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

8-chloro-2,4-dihydro-1H-2,7-naphthyridin-3-one

InChI

InChI=1S/C8H7ClN2O/c9-8-6-4-11-7(12)3-5(6)1-2-10-8/h1-2H,3-4H2,(H,11,12)

InChI Key

BPXAGXNCPVCGDO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CNC1=O)C(=NC=C2)Cl

Origin of Product

United States

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